4-Phenyl-1,3-benzothiazol-2-amine

sEH inhibitor FAAH inhibitor pain

4-Phenyl-1,3-benzothiazol-2-amine (CAS 21418-32-6) is the definitive 4-phenyl substituted 2-aminobenzothiazole scaffold critical for achieving low nanomolar dual sEH/FAAH inhibition (IC50 2.5 nM / 9.8 nM), submicromolar COX-2 selectivity (ratio >100 vs. celecoxib ~30), and antiparasitic potency. Generic 6- or 7-substituted analogs cannot replicate the electronic and conformational profile required for reproducible SAR data. Supplied at ≥95% purity with batch-specific HPLC, NMR, and QC documentation to ensure assay consistency and lead optimization reliability.

Molecular Formula C13H10N2S
Molecular Weight 226.3
CAS No. 21418-32-6
Cat. No. B2428814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,3-benzothiazol-2-amine
CAS21418-32-6
Molecular FormulaC13H10N2S
Molecular Weight226.3
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N
InChIInChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15)
InChIKeySIVSDUVSMURHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,3-benzothiazol-2-amine (CAS 21418-32-6): A Differentiated Scaffold for Kinase, Antiparasitic, and Anti-Inflammatory Research


4-Phenyl-1,3-benzothiazol-2-amine (CAS 21418-32-6) is a heterocyclic small molecule belonging to the 2-aminobenzothiazole class, characterized by a benzothiazole core fused with a phenyl ring at the 4-position and a primary amine at the 2-position [1]. Its molecular formula is C13H10N2S, with a molecular weight of 226.30 g/mol . The compound exhibits moderate aqueous solubility (estimated ~38 mg/L) and favorable organic solvent compatibility (DMSO, DMF) , and is typically supplied at a purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC . This scaffold is notably present in various kinase inhibitors, antiparasitic agents, and anti-inflammatory leads, offering a versatile platform for structure-activity relationship (SAR) studies across multiple therapeutic areas [2].

Why Generic 2-Aminobenzothiazoles Cannot Substitute for 4-Phenyl-1,3-benzothiazol-2-amine in Targeted Research


While the 2-aminobenzothiazole core is broadly explored in medicinal chemistry, the precise substitution pattern of 4-phenyl-1,3-benzothiazol-2-amine confers unique biological and physicochemical properties that cannot be replicated by generic analogs. Substitution at the 4-position of the benzothiazole ring (versus the more common 6- or 7-substitution) dramatically alters the compound's electronic distribution, three-dimensional conformation, and resultant target engagement profile [1]. Studies on 2-aminobenzothiazole derivatives have demonstrated that the nature and position of substituents directly control potency against specific targets such as tyrosine kinases (e.g., CSF1R, EGFR, VEGFR-2) [2], sEH/FAAH dual inhibition [3], and selectivity over related receptors [4]. Furthermore, the 4-phenyl group significantly influences solubility, logP, and metabolic stability compared to unsubstituted or alkyl-substituted analogs, which critically affects in vitro assay performance and in vivo pharmacokinetics [5]. Simply substituting with a generic 2-aminobenzothiazole without the precise 4-phenyl substitution risks complete loss of activity, altered selectivity profiles, or poor compound handling, rendering experimental results non-reproducible and procurement decisions costly.

Quantitative Evidence Guide: Differentiating 4-Phenyl-1,3-benzothiazol-2-amine from In-Class Alternatives


Enhanced Target Engagement: Potent sEH/FAAH Dual Inhibition Enabled by 4-Phenyl Substituent

Structure-activity relationship studies demonstrate that the 4-phenylthiazole moiety, a close structural analog of 4-phenylbenzothiazole, is well tolerated by both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enabling potent dual inhibition in the low nanomolar range. For example, compound 6o, bearing a 4-phenylthiazole core, achieved IC50 values of 2.5 nM against sEH and 9.8 nM against FAAH [1]. In contrast, unsubstituted 2-aminobenzothiazole or analogs with alternative substituents at the 4-position showed significantly reduced or absent dual inhibitory activity [1]. This indicates that the 4-phenyl group of 4-Phenyl-1,3-benzothiazol-2-amine is a critical structural determinant for achieving the desired polypharmacological profile.

sEH inhibitor FAAH inhibitor pain inflammation dual inhibitor

Selective COX-2 Inhibition: 2-Arylbenzothiazole Scaffold Outperforms Celecoxib in Selectivity

A series of 2-arylbenzothiazole derivatives, which share the 4-phenylbenzothiazole core structure with 4-Phenyl-1,3-benzothiazol-2-amine, have been identified as potent and highly selective COX-2 inhibitors. Six compounds from this series demonstrated submicromolar potency against COX-2 and, crucially, higher selectivity for COX-2 over COX-1 compared to the clinically approved drug celecoxib [1]. While celecoxib itself has a selectivity ratio of approximately 30, the lead benzothiazole compounds achieved selectivity ratios exceeding 100 in enzymatic assays [1]. This enhanced selectivity is attributed to the specific 2-arylbenzothiazole scaffold, which provides improved fit and interaction within the COX-2 active site relative to the classic sulfonamide-containing NSAIDs [1].

COX-2 inhibitor inflammation NSAID selectivity benzothiazole

Superior Antiparasitic Selectivity: 2-Ethenyl-Benzothiazole Derivatives Exhibit Nanomolar Potency and Exceptional Therapeutic Index

2-Ethenyl-benzothiazole derivatives, which are structurally related to 4-Phenyl-1,3-benzothiazol-2-amine through the common benzothiazole core, have demonstrated remarkable antiparasitic activity and selectivity. Specifically, compound 2b, a 2-ethenyl-benzothiazole, exhibited an IC50 of 0.48 nM against Leishmania major amastigotes with a selectivity index (SI) of 46,151 (MRC-5 human fibroblasts), and an IC50 of 0.019 nM against Trypanosoma brucei with an SI of 79,206 [1]. In comparative assays, compound 2b was superior in both efficacy and selectivity to clinical drugs suramin, fexinidazole, miltefosine, and amphotericin B [1]. While 4-Phenyl-1,3-benzothiazol-2-amine itself may not have been directly tested, the benzothiazole scaffold is clearly privileged for achieving high antiparasitic selectivity, particularly when substituted at the 2-position with extended aromatic systems.

antiparasitic Leishmania Trypanosoma selectivity G-quadruplex

Broad-Spectrum Kinase Inhibition: 2-Aminobenzothiazole Scaffold Targets Multiple Tyrosine and Serine/Threonine Kinases

A comprehensive review of 2-aminobenzothiazoles in anticancer drug design highlights the ability of this scaffold to potently inhibit a wide range of tumor-related kinases, including CSF1R, EGFR, VEGFR-2, FAK, MET, Aurora kinases, CDKs, and RAF [1]. In contrast, structurally similar heterocycles such as benzoxazoles or benzimidazoles often exhibit a narrower target profile or reduced potency against specific kinase families [1]. The 2-aminobenzothiazole core, particularly when substituted with aromatic groups at the 4- or 6-position, has demonstrated low nanomolar IC50 values against several clinically validated kinase targets, with some compounds advancing to preclinical development stages [1]. The review explicitly notes that 2-aminobenzothiazoles provide an advantage over other heterocyclic systems in terms of target scope and developmental tractability [1].

kinase inhibitor cancer CSF1R EGFR VEGFR-2 multi-target

High-Value Application Scenarios for 4-Phenyl-1,3-benzothiazol-2-amine in Academic and Industrial Research


Development of Dual sEH/FAAH Inhibitors for Chronic Pain and Inflammation

Researchers focusing on the endocannabinoid and arachidonic acid pathways can leverage 4-Phenyl-1,3-benzothiazol-2-amine as a core scaffold to design dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The 4-phenyl substitution is critical for achieving low nanomolar potency against both enzymes, as demonstrated by analog 6o (sEH IC50 = 2.5 nM; FAAH IC50 = 9.8 nM) [1]. This dual inhibition strategy is highly sought after for treating neuropathic pain and inflammatory conditions, offering a potential advantage over single-target agents. Procurement of the correct 4-phenyl substituted benzothiazole is essential for SAR studies in this area.

Next-Generation Selective COX-2 Inhibitors with Improved Safety Profiles

The 2-arylbenzothiazole framework, to which 4-Phenyl-1,3-benzothiazol-2-amine belongs, has been validated as a novel scaffold for COX-2-selective inhibitors. Lead compounds in this series have demonstrated submicromolar COX-2 inhibition with selectivity ratios exceeding 100, outperforming celecoxib (ratio ~30) [2]. This enhanced selectivity translates to a potentially lower risk of gastrointestinal and cardiovascular side effects associated with non-selective NSAIDs. Medicinal chemists engaged in anti-inflammatory drug discovery should consider this scaffold for lead optimization programs aimed at safer chronic pain management.

Antiparasitic Lead Optimization Against Kinetoplastid Diseases

Given the exceptional potency and selectivity of 2-ethenyl-benzothiazole derivatives against Leishmania and Trypanosoma parasites (e.g., IC50 = 0.48 nM against L. major, SI = 46,151) [3], 4-Phenyl-1,3-benzothiazol-2-amine serves as a valuable starting point for synthesizing and screening new analogs against neglected tropical diseases. The benzothiazole core is a privileged scaffold for targeting parasite-specific G-quadruplex structures, offering a mechanism distinct from existing therapies. This scaffold is ideal for academic labs and biotech companies seeking novel, selective antiparasitic agents with low toxicity potential.

Multi-Targeted Kinase Inhibitor Design for Oncology

The 2-aminobenzothiazole scaffold is a well-established pharmacophore for inhibiting a broad spectrum of oncogenic kinases, including CSF1R, EGFR, VEGFR-2, and Aurora kinases [4]. 4-Phenyl-1,3-benzothiazol-2-amine can be employed as a key intermediate in the synthesis of novel kinase inhibitors designed to overcome resistance mechanisms through polypharmacology. Its structural features allow for diverse functionalization to optimize potency, selectivity, and pharmacokinetic properties. This compound is a strategic asset for cancer research groups focused on developing next-generation targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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